Physicochemical Profiling and Synthetic Utility of 7-Bromo-5-fluoroimidazo[1,5-a]pyridine: A Technical Guide for Drug Discovery
Physicochemical Profiling and Synthetic Utility of 7-Bromo-5-fluoroimidazo[1,5-a]pyridine: A Technical Guide for Drug Discovery
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a highly versatile bicyclic heteroaromatic system characterized by a bridgehead nitrogen atom. Within this chemical space, 7-bromo-5-fluoroimidazo[1,5-a]pyridine (CAS: 1427411-79-7) has emerged as a privileged, bifunctional building block[1]. By strategically positioning a bromine atom at the C7 position and a fluorine atom at the C5 position, this molecule offers orthogonal reactivity profiles. This technical guide provides an in-depth analysis of its physicochemical properties, photophysical characteristics, and step-by-step methodologies for its application in drug discovery and materials science.
Structural and Physicochemical Properties
The molecular architecture of 7-bromo-5-fluoroimidazo[1,5-a]pyridine is defined by its planar, electron-rich fused ring system. The incorporation of halogens drastically alters the electron density distribution across the core. The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I), while the C7-bromine provides a heavy-atom effect and serves as a highly active leaving group for transition-metal catalysis[2].
To facilitate compound management and pharmacokinetic modeling, the quantitative physicochemical parameters of this building block are summarized below.
Table 1: Physicochemical Profile of 7-Bromo-5-fluoroimidazo[1,5-a]pyridine [1]
| Parameter | Value | Analytical / Theoretical Basis |
| CAS Number | 1427411-79-7 | Standardized chemical registry identifier. |
| Molecular Formula | C7H4BrFN2 | Core scaffold + 2 Halogen substitutions. |
| Molecular Weight | 215.02 g/mol | Ideal low-MW fragment for Fragment-Based Drug Discovery (FBDD). |
| Monoisotopic Mass | 213.9542 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 (Predicted) | 3.0 | Indicates moderate lipophilicity, optimal for membrane permeability. |
| Topological Polar Surface Area | 17.8 Ų | Highly lipophilic surface; excellent for blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 2 | Adheres strictly to Lipinski’s Rule of 5; acts solely as an H-bond acceptor. |
Electronic and Photophysical Characteristics
Imidazo[1,5-a]pyridines are renowned for their unique photophysical properties, including large Stokes shifts and tunable fluorescence emission[3]. The specific halogenation pattern in 7-bromo-5-fluoroimidazo[1,5-a]pyridine significantly modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The highly electronegative C5-fluorine stabilizes the HOMO, increasing the oxidation potential of the scaffold and making it highly resistant to oxidative metabolic degradation[2]. Conversely, the C7-bromine atom facilitates intersystem crossing via the heavy-atom effect. When derivatized, these properties make the core highly suitable for the development of fluorescent probes, optoelectronic materials, and cellular imaging agents[3].
Orthogonal Functionalization Strategies
The true synthetic value of 7-bromo-5-fluoroimidazo[1,5-a]pyridine lies in its capacity for orthogonal functionalization. The distinct bond dissociation energies and electronic environments of the C7-Br and C5-F bonds allow for selective, sequential derivatization without cross-reactivity[4].
-
C7-Position (Bromine): The C7-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Pd(0) occurs preferentially at this site due to the weaker carbon-bromine bond compared to the carbon-fluorine bond[4].
-
C5-Position (Fluorine): The C5-fluorine atom is positioned adjacent to the bridgehead nitrogen, rendering it highly activated toward Nucleophilic Aromatic Substitution (SNAr) when exposed to strong nucleophiles. Furthermore, the C5 position is critical for the stabilization of N-heterocyclic olefins (NHOs) derived from this scaffold[2].
Logical workflow for the orthogonal functionalization of the C7 and C5 positions.
Experimental Workflow: Standardized Suzuki-Miyaura Cross-Coupling
As a Senior Application Scientist, I emphasize that robust synthetic methodologies must be built as self-validating systems . The following protocol details the regioselective C7-arylation of 7-bromo-5-fluoroimidazo[1,5-a]pyridine, explicitly explaining the causality behind each experimental choice to ensure reproducibility and scientific integrity.
Protocol: Regioselective C7-Arylation
Step 1: Reagent Preparation and Degassing
-
Action: Suspend 7-bromo-5-fluoroimidazo[1,5-a]pyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for 15 minutes.
-
Causality: Degassing is non-negotiable. Dissolved oxygen acts as a triplet diradical that rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, stalling the catalytic cycle and leading to homocoupling side-products.
Step 2: Catalytic Assembly
-
Action: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq) under a continuous Argon stream. Seal the reaction vessel and heat to 90°C.
-
Causality: K₂CO₃ is chosen because the carbonate anion effectively coordinates to the boron atom, forming a reactive boronate complex that accelerates the transmetalation step. Pd(dppf)Cl₂ is utilized because its bulky, bidentate ligand forces the palladium center into an optimal bite angle, facilitating oxidative addition into the sterically accessible but electronically deactivated C7-Br bond.
Step 3: In-Process Monitoring (Self-Validating Step)
-
Action: At t=0 and t=2h, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Causality: This creates a self-validating feedback loop. At t=0, the mass spectrum will show a distinct doublet at m/z 213.9 and 215.9 (1:1 ratio), which is the isotopic signature of ⁷⁹Br and ⁸¹Br. The reaction is validated as complete when this doublet completely disappears, replaced by the exact mass of the cross-coupled product.
Step 4: Workup and Isolation
-
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Application in Drug Discovery and Biological Pathways
Beyond its utility in materials science, the imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery. It is frequently utilized as a bioisostere for indoles and purines, allowing it to interface seamlessly with the ATP-binding pockets of various enzymes[5].
Derivatives synthesized from 7-bromo-5-fluoroimidazo[1,5-a]pyridine exhibit potent pharmacological activities, particularly in the inhibition of kinase domains (e.g., PI3K, FGFR)[5]. The retention of the C5-fluorine atom in the final drug candidate is often highly desirable; it enhances the overall lipophilicity of the molecule, improves blood-brain barrier penetration, and prevents oxidative degradation by Cytochrome P450 enzymes at that specific vector.
Mechanism of action for imidazo[1,5-a]pyridine derivatives in kinase inhibition.
References
1.[1] 7-bromo-5-fluoroimidazo[1,5-a]pyridine - PubChemLite. uni.lu. 2.[5] Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. 3.[2] Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PMC / NIH. 4.[3] Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). 5.[4] Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
Sources
- 1. PubChemLite - 7-bromo-5-fluoroimidazo[1,5-a]pyridine (C7H4BrFN2) [pubchemlite.lcsb.uni.lu]
- 2. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
